molecular formula C11H19NO B3192088 (2E,6Z)-N-ethylnona-2,6-dienamide CAS No. 608514-56-3

(2E,6Z)-N-ethylnona-2,6-dienamide

Cat. No.: B3192088
CAS No.: 608514-56-3
M. Wt: 181.27 g/mol
InChI Key: ARSJQOAYGVNWEK-MLCWLASSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl trans-2-cis-6-nonadienamide, also known as atrazine, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. Thus, N-ethyl trans-2-cis-6-nonadienamide is considered to be a fatty amide lipid molecule. N-Ethyl trans-2-cis-6-nonadienamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Ethyl trans-2-cis-6-nonadienamide has been primarily detected in urine. Within the cell, N-ethyl trans-2-cis-6-nonadienamide is primarily located in the membrane (predicted from logP) and cytoplasm. N-Ethyl trans-2-cis-6-nonadienamide has a meaty and spicy taste.

Properties

CAS No.

608514-56-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(2E,6Z)-N-ethylnona-2,6-dienamide

InChI

InChI=1S/C11H19NO/c1-3-5-6-7-8-9-10-11(13)12-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,12,13)/b6-5-,10-9+

InChI Key

ARSJQOAYGVNWEK-MLCWLASSSA-N

Isomeric SMILES

CC/C=C\CC/C=C/C(=O)NCC

SMILES

CCC=CCCC=CC(=O)NCC

Canonical SMILES

CCC=CCCC=CC(=O)NCC

density

0.910-0.920

608514-56-3

physical_description

Pale yellow to yellow viscous liquid;  Meaty spicy aroma

solubility

Sparingly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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